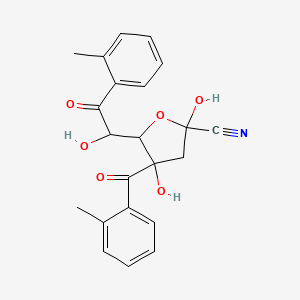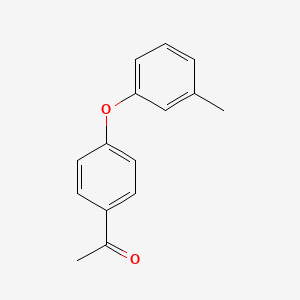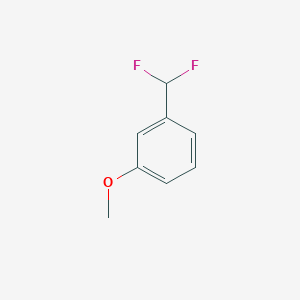
(2S,2'S)-Ethambutol-d10 (1,1,1',1',2,2'-d6; ethylene-d4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,2’S)-Ethambutol-d10 (1,1,1’,1’,2,2’-d6; ethylene-d4) is a deuterated analog of ethambutol, a medication primarily used to treat tuberculosis. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s stability and alter its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-Ethambutol-d10 typically involves the deuteration of ethambutol. This can be achieved through various methods, including:
Catalytic Exchange Reactions: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Chemical Deuteration: Using deuterated reagents such as deuterated solvents or deuterated acids/bases.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions due to their efficiency and cost-effectiveness. The process is optimized to ensure high yield and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions
(2S,2’S)-Ethambutol-d10 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
(2S,2’S)-Ethambutol-d10 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuteration.
Biology: Investigated for its potential effects on biological systems compared to non-deuterated ethambutol.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic benefits.
Industry: Used in the development of new drugs and materials with enhanced stability.
Mechanism of Action
The mechanism of action of (2S,2’S)-Ethambutol-d10 is similar to that of ethambutol. It inhibits the synthesis of the bacterial cell wall by targeting the enzyme arabinosyl transferase. This leads to the disruption of cell wall formation and ultimately the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
Ethambutol: The non-deuterated version of (2S,2’S)-Ethambutol-d10.
Deuterated Drugs: Other deuterated drugs such as deuterated benzene (C6D6) and deuterated chloroform (CDCl3).
Uniqueness
(2S,2’S)-Ethambutol-d10 is unique due to its deuterium content, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H24N2O2 |
|---|---|
Molecular Weight |
214.37 g/mol |
IUPAC Name |
(2S)-1,1,2-trideuterio-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1,1,2-trideuterio-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol |
InChI |
InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1/i5D2,6D2,7D2,8D2,9D,10D |
InChI Key |
AEUTYOVWOVBAKS-BCDJFYPWSA-N |
Isomeric SMILES |
[2H][C@](CC)(C([2H])([2H])O)NC([2H])([2H])C([2H])([2H])N[C@@]([2H])(CC)C([2H])([2H])O |
Canonical SMILES |
CCC(CO)NCCNC(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-](/img/structure/B12069728.png)

